molecular formula C20H19N3O3 B14922163 (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B14922163
M. Wt: 349.4 g/mol
InChI Key: MQHXIYVBVAXINJ-GZTJUZNOSA-N
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Description

(E)-2-CYANO-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of nitriles and amides. This compound features a cyano group, an isopropylphenyl group, and a nitrophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:

    Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

    Introduction of Substituents: The isopropylphenyl and nitrophenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the nitro group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenated precursors and strong nucleophiles or electrophiles.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology and Medicine

    Pharmaceutical Research: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in pharmaceutical research, it might interact with specific enzymes or receptors, modulating biological pathways. The cyano and nitro groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE: Lacks the nitrophenyl group.

    (E)-2-CYANO-3-(4-METHYLPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE: Has a methyl group instead of an isopropyl group.

Uniqueness

The combination of the isopropylphenyl and nitrophenyl groups in (E)-2-CYANO-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE may confer unique chemical properties, such as specific reactivity patterns and potential biological activities.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C20H19N3O3/c1-13(2)16-7-5-15(6-8-16)11-17(12-21)20(24)22-18-9-4-14(3)10-19(18)23(25)26/h4-11,13H,1-3H3,(H,22,24)/b17-11+

InChI Key

MQHXIYVBVAXINJ-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N)[N+](=O)[O-]

Origin of Product

United States

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